molecular formula C14H19ClN2 B14802704 1,8,10-Trimethyl-1,2,3,4-tetrahydropyrazino[1,2-a]indol-2-ium chloride

1,8,10-Trimethyl-1,2,3,4-tetrahydropyrazino[1,2-a]indol-2-ium chloride

Cat. No.: B14802704
M. Wt: 250.77 g/mol
InChI Key: GDJTUYRHECCGMQ-UHFFFAOYSA-N
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Description

1,8,10-Trimethyl-1,2,3,4-tetrahydropyrazino[1,2-a]indol-2-ium chloride is a complex organic compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8,10-Trimethyl-1,2,3,4-tetrahydropyrazino[1,2-a]indol-2-ium chloride typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include:

    Cyclization Reactions: Involving the formation of the pyrazinoindole core structure.

    Methylation: Introduction of methyl groups at specific positions on the molecule.

    Quaternization: Formation of the quaternary ammonium salt by reacting with chloride ions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,8,10-Trimethyl-1,2,3,4-tetrahydropyrazino[1,2-a]indol-2-ium chloride can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction to form reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

1,8,10-Trimethyl-1,2,3,4-tetrahydropyrazino[1,2-a]indol-2-ium chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,8,10-Trimethyl-1,2,3,4-tetrahydropyrazino[1,2-a]indol-2-ium chloride involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Dimethyl-1,2,3,4-tetrahydropyrazino[1,2-a]indol-2-ium chloride
  • 10-Ethyl-1,8-dimethyl-1,2,3,4-tetrahydropyrazino[1,2-a]indol-2-ium chloride

Uniqueness

1,8,10-Trimethyl-1,2,3,4-tetrahydropyrazino[1,2-a]indol-2-ium chloride is unique due to its specific methylation pattern and the presence of the quaternary ammonium group

Properties

Molecular Formula

C14H19ClN2

Molecular Weight

250.77 g/mol

IUPAC Name

1,8,10-trimethyl-1,2,3,4-tetrahydropyrazino[1,2-a]indol-2-ium;chloride

InChI

InChI=1S/C14H18N2.ClH/c1-9-4-5-13-12(8-9)10(2)14-11(3)15-6-7-16(13)14;/h4-5,8,11,15H,6-7H2,1-3H3;1H

InChI Key

GDJTUYRHECCGMQ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C3=C(N2CC[NH2+]1)C=CC(=C3)C)C.[Cl-]

Origin of Product

United States

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